molecular formula C18H21N5 B14874850 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine

Cat. No.: B14874850
M. Wt: 307.4 g/mol
InChI Key: CTWRJNXSZGDALF-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through a condensation reaction with hydrazine.

    Pyrimidine Ring Construction: The pyrazole derivative can then be reacted with appropriate reagents to form the pyrimidine ring.

    Substitution Reactions: The final compound is obtained by introducing the methyl and benzyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine: Lacks the benzyl group.

    2-(1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine: Lacks the methyl groups on the pyrazole ring.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-N-(4-methylbenzyl)pyrimidin-4-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-6-methyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H21N5/c1-12-5-7-16(8-6-12)11-19-17-10-13(2)20-18(21-17)23-15(4)9-14(3)22-23/h5-10H,11H2,1-4H3,(H,19,20,21)

InChI Key

CTWRJNXSZGDALF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C

Origin of Product

United States

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